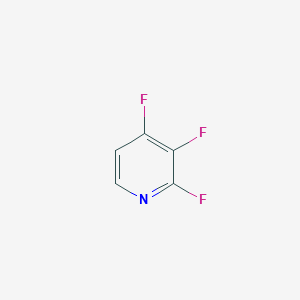

2,3,4-Trifluoropyridine

Description

2,3,4-Trifluoropyridine is a fluorinated heterocyclic compound characterized by three fluorine atoms attached to the pyridine ring at positions 2, 3, and 2. Its molecular structure (C₅H₂F₃N) exhibits unique electronic and steric properties due to the electron-withdrawing nature of fluorine substituents. Fluorination significantly alters the aromatic π-system, shortening carbon-fluorine (C–F) bonds and modulating ring bond lengths. For instance, the average C–F bond length in this compound is 1.364 Å (Table 1), with ortho-fluorine atoms contributing to charge redistribution through σ- and π-orbital interactions .

The proximity of fluorine atoms in this compound distinguishes it from isomers like 2,4,6-trifluoropyridine. Clustered fluorine atoms induce bond lengthening (C–F) and shortening (C–C) due to competing inductive and resonance effects, reducing aromatic stabilization compared to isomers with dispersed fluorine substituents .

Properties

IUPAC Name |

2,3,4-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEJZQYOXXCDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511176 | |

| Record name | 2,3,4-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-04-3 | |

| Record name | 2,3,4-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as Selectfluor® or other fluorine-containing reagents under controlled conditions . Another approach involves the use of complex metal fluorides like aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts allows for efficient large-scale synthesis, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions, such as nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: It can form cyclic compounds through reactions with suitable reagents.

Common Reagents and Conditions:

Nucleophiles: Sodium methoxide, potassium fluoride, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Palladium on carbon (Pd/C) and ammonium formate are used for reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and heterocyclic derivatives .

Scientific Research Applications

2,3,4-Trifluoropyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Bond Lengths and Electronic Parameters of Fluoropyridines

| Compound | Avg. C–F Bond Length (Å) | Standard Deviation (Å) | Millikan Charge (e⁻) |

|---|---|---|---|

| 2,3,4-Trifluoropyridine | 1.36484 | 0.03614 | -0.5479 |

| 2,4,6-Trifluoropyridine | 1.36059 | 0.03722 | -0.4696 |

| 3,4,5-Trifluoropyridine | 1.37686 | 0.02269 | -0.8405 |

| Pentafluoropyridine | 1.36176 | 0.04120 | -0.4205 |

- Positional Isomerism : this compound exhibits longer C–F bonds than 2,4,6-trifluoropyridine due to steric and electronic crowding, as clustered fluorine atoms reduce resonance donation to the ring .

- Aromaticity : Dispersed fluorine substituents (e.g., 2,4,6-trifluoropyridine) enhance aromaticity by allowing greater π-electron delocalization. In contrast, adjacent fluorines (e.g., this compound) withdraw electron density more effectively via inductive effects, reducing aromatic stabilization .

- Charge Distribution : The Millikan charge of this compound (-0.5479 e⁻) reflects localized electron withdrawal, while 3,4,5-trifluoropyridine shows stronger electron deficiency (-0.8405 e⁻) due to symmetric fluorine placement around the nitrogen atom .

Physicochemical Properties

- Boiling Points and Solubility : Fluorine substituents increase polarity and boiling points. For instance, 2,3,5-trifluoropyridine (CAS 76469-41-5) has a boiling point of ~137°C, while 4-(difluoromethyl)-2,3,6-trifluoropyridine (CAS 84940-49-8) exhibits higher hydrophobicity due to its difluoromethyl group .

- NMR Applications: Fluorinated pyridines like 3,4,5-trifluoropyridine are used in ¹⁹F NMR spectroscopy due to distinct chemical shifts. Hyperpolarization techniques (e.g., SABRE-SHARPER) enhance signal-to-noise ratios, enabling precise analysis of multi-fluorinated systems .

Biological Activity

2,3,4-Trifluoropyridine is a fluorinated derivative of pyridine that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by the presence of three fluorine atoms at the 2, 3, and 4 positions on the pyridine ring. This unique substitution pattern influences its chemical reactivity and biological interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyridine exhibit significant antiviral properties. For instance, a series of trifluoromethyl pyridine piperazine derivatives were synthesized and tested for their effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Notably, compound A16 showed an enhancement in the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for plant defense mechanisms. The protective activity of A16 against CMV was quantified with an effective concentration (EC50) of 347.8 μg/mL, outperforming standard treatments .

Antibacterial Activity

The antibacterial properties of this compound derivatives were evaluated against various bacterial strains. In a study involving fluorinated Schiff bases derived from trifluoropyridines, compounds exhibited varying degrees of activity against both gram-positive and gram-negative bacteria. For example, at a concentration of 250 µg/mL, certain derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound | Concentration (µg/mL) | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|---|

| 4-amino-2-ethoxy-3,5,6-trifluoropyridine | 250 | Moderate | Mild |

| Schiff Base 3 | 250 | Mild | Moderate |

Antifungal Activity

In addition to antibacterial effects, trifluoropyridine derivatives have shown antifungal activity. A study found that certain trifluoromethylpyridine amide derivatives demonstrated significant fungicidal properties compared to traditional antifungal agents. The efficacy was attributed to the unique electronic properties imparted by the fluorine substituents .

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Enzyme Modulation : The activation of defense enzymes enhances systemic acquired resistance in plants.

- Membrane Disruption : Fluorinated compounds often disrupt microbial membranes due to their lipophilicity.

- Inhibition of Key Pathways : Some derivatives inhibit critical biochemical pathways in pathogens, leading to their death or inactivation.

Case Studies

Several case studies have explored the application of this compound in agricultural settings:

- Case Study 1 : A field trial demonstrated that plants treated with trifluoromethyl pyridine derivatives exhibited reduced viral loads and improved growth parameters compared to untreated controls.

- Case Study 2 : Laboratory studies indicated that specific derivatives showed higher antifungal efficacy than conventional fungicides in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.